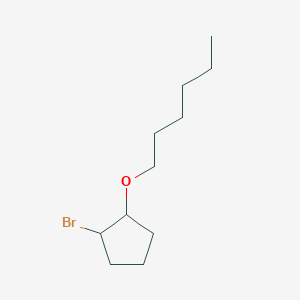
1-Bromo-2-(hexyloxy)cyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(hexyloxy)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromine atom at the first position and a hexyloxy group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-(hexyloxy)cyclopentane can be synthesized through a multi-step process involving the bromination of cyclopentane followed by the introduction of the hexyloxy group. One common method involves the following steps:
Bromination: Cyclopentane is treated with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide to yield 1-bromocyclopentane.
Nucleophilic Substitution: The 1-bromocyclopentane is then reacted with hexanol in the presence of a strong base like sodium hydride or potassium tert-butoxide to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(hexyloxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The hexyloxy group can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as amines, thiols, or ethers.
Elimination Reactions: Formation of cyclopentene derivatives.
Oxidation: Formation of ketones or aldehydes from the hexyloxy group.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(hexyloxy)cyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-bromo-2-(hexyloxy)cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The hexyloxy group can participate in oxidation reactions, where it is converted to a carbonyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(methoxy)cyclopentane: Similar structure but with a methoxy group instead of a hexyloxy group.
1-Bromo-2-(ethoxy)cyclopentane: Contains an ethoxy group instead of a hexyloxy group.
1-Bromo-2-(propoxy)cyclopentane: Features a propoxy group in place of the hexyloxy group.
Uniqueness
1-Bromo-2-(hexyloxy)cyclopentane is unique due to the length of its hexyloxy chain, which can influence its reactivity and physical properties compared to shorter alkoxy-substituted analogs. The longer chain can affect solubility, boiling point, and interactions with other molecules, making it suitable for specific applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C11H21BrO |
|---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
1-bromo-2-hexoxycyclopentane |
InChI |
InChI=1S/C11H21BrO/c1-2-3-4-5-9-13-11-8-6-7-10(11)12/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
HEYSPWYYMXPGNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1CCCC1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


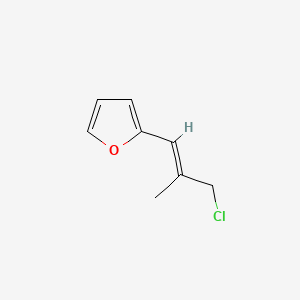
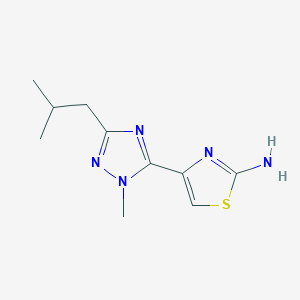

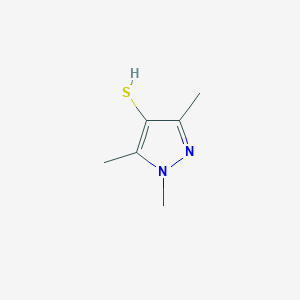
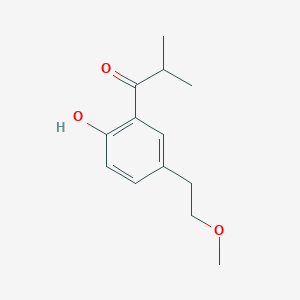
![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)
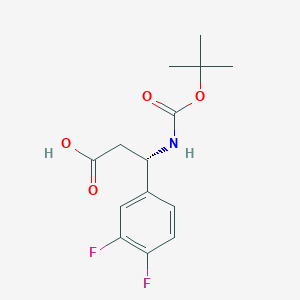
![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)



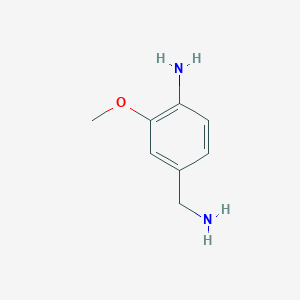
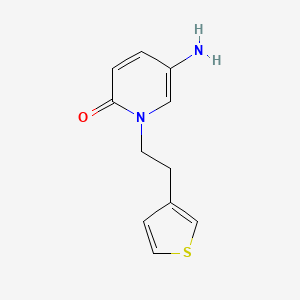
![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
